![molecular formula C18H33NO7 B611220 t-Boc-N-Amido-PEG5-propargyl CAS No. 2062663-67-4](/img/structure/B611220.png)
t-Boc-N-Amido-PEG5-propargyl
Overview
Description
T-Boc-N-Amido-PEG5-propargyl is a PEG derivative containing a propargyl group and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Synthesis Analysis
The propargyl group in t-Boc-N-Amido-PEG5-propargyl can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .Molecular Structure Analysis
The molecular formula of t-Boc-N-Amido-PEG5-propargyl is C18H33NO7 . It has a molecular weight of 375.5 g/mol . The functional groups present in this compound are Boc-protected amine and propargyl .Chemical Reactions Analysis
The propargyl group in t-Boc-N-Amido-PEG5-propargyl can react with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .Physical And Chemical Properties Analysis
The molecular formula of t-Boc-N-Amido-PEG5-propargyl is C18H33NO7 . It has a molecular weight of 375.5 g/mol . The functional groups present in this compound are Boc-protected amine and propargyl . The compound is stored at -20°C .Scientific Research Applications
Drug Delivery Systems
The hydrophilic PEG spacer in these compounds increases solubility in aqueous media . This property makes them useful in drug delivery systems, where they can help improve the solubility and bioavailability of therapeutic agents.
Bioconjugation
The amino group in these compounds is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . This makes them suitable for bioconjugation, a process used to attach two or more molecules together.
Click Chemistry
Some variants of these compounds, like “t-Boc-N-Amido-PEG2-azide”, can react with alkynes, BCN, DBCO via Click Chemistry . Click Chemistry is a type of chemical reaction that is widely used in biochemistry and materials science.
Peptide Synthesis
The Boc group in these compounds can be deprotected under mild acidic conditions to form the free amine . This property is useful in peptide synthesis, where Boc is commonly used as an amine-protecting group.
Mechanism of Action
Future Directions
properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO7/c1-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-19-17(20)26-18(2,3)4/h1H,6-16H2,2-4H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXRJNCGVMUJQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
t-Boc-N-Amido-PEG5-propargyl |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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